Methyl 5-(2-bromoacetyl)furan-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(2-bromoacetyl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-12-8(11)7-3-2-6(13-7)5(10)4-9/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSSGMGLYDSPOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-bromoacetyl)furan-2-carboxylate typically involves the bromination of methyl furan-2-carboxylate followed by acetylation. One common method includes the reaction of methyl furan-2-carboxylate with bromine in the presence of a catalyst to introduce the bromoacetyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromoacetyl group in Methyl 5-(2-bromoacetyl)furan-2-carboxylate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form various oxidation products.
Reduction Reactions: The carbonyl group in the bromoacetyl moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or amines.
Oxidation Products: Various oxidized derivatives of the furan ring.
Reduction Products: Alcohol derivatives of the bromoacetyl group.
Scientific Research Applications
Organic Synthesis
Methyl 5-(2-bromoacetyl)furan-2-carboxylate acts as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, making it valuable in the development of new compounds with tailored properties.
Common Reactions:
- Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles such as sodium azide or amines, leading to the formation of azides or amines.
- Oxidation: The furan ring can be oxidized to yield various derivatives.
- Reduction: The carbonyl group can be reduced to alcohols using agents like sodium borohydride.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential biological activities. It is used in the design and synthesis of novel pharmaceuticals targeting specific enzymes or receptors. Its unique structural features may lead to new drug candidates for treating various diseases .
Agricultural Chemicals
The compound's reactivity also positions it as a candidate for developing agricultural chemicals, including pesticides and herbicides. Its ability to modify biological targets can enhance efficacy in controlling pests or diseases in crops.
Mechanism of Action
The mechanism of action of Methyl 5-(2-bromoacetyl)furan-2-carboxylate involves its interaction with specific molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Features
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
- Substituents : A fluorine atom and a nitro group at the 2- and 4-positions of the phenyl ring attached to the furan.
- Key Properties :
- Biological Activity : Potent antimycobacterial activity against Mycobacterium tuberculosis by targeting iron acquisition pathways .
Methyl 5-bromofuran-2-carboxylate (CAS 2527-99-3)
- Substituents : A bromine atom directly attached to the 5-position of the furan ring.
- Key Properties :
Methyl 5-(hydroxymethyl)furan-2-carboxylate
- Substituents : A hydroxymethyl group at the 5-position.
- Key Properties: Higher solubility in polar solvents compared to halogenated analogues due to the hydroxyl group. Demonstrated anti-Xanthomonas axonopodis activity in plant pathogens .
Physicochemical Properties
*Predicted based on structural analogues.
Key Research Findings and Gaps
- Crystallography : Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate forms planar, stacked crystal structures (space group P2₁/c), stabilized by van der Waals interactions . Similar brominated analogues may exhibit distinct packing due to larger atomic radii of bromine.
- Gaps: Direct data on this compound’s synthesis, stability, and bioactivity are lacking.
Biological Activity
Methyl 5-(2-bromoacetyl)furan-2-carboxylate is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 247.04 g/mol. The compound features a furan ring, a bromoacetyl group, and a carboxylate ester functionality, which contribute to its reactivity and biological activity. Its structure allows for various synthetic modifications that can enhance its pharmacological properties.
Antimicrobial Properties
Research indicates that compounds containing furan rings often exhibit antimicrobial activities. This compound has shown potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the electrophilic nature of the bromoacetyl group, which can interact with nucleophilic sites in microbial enzymes, inhibiting their function.
Cytotoxicity and Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer types, including leukemia (K562 and MOLT-4) and cervical carcinoma (HeLa). The structure-activity relationship (SAR) analysis suggests that the presence of the bromoacetyl group enhances cytotoxicity by promoting apoptosis in cancer cells .
The mechanism of action for this compound involves its interaction with specific molecular targets. The bromoacetyl moiety acts as an electrophile, capable of forming covalent bonds with nucleophilic amino acid residues in proteins, particularly enzymes involved in cell proliferation and survival. This interaction can lead to the inhibition of key signaling pathways in cancer cells, ultimately resulting in reduced cell viability .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 5-(bromomethyl)furan-2-carboxylate | Similar furan ring | Contains a bromomethyl instead of bromoacetyl |
| Methyl 5-(2-chloroacetyl)furan-2-carboxylate | Chlorine instead of bromine | Potentially different reactivity profiles |
| Methyl 5-(3-bromoacetyl)furan-2-carboxylate | Different position of bromoacetyl group | May exhibit different biological activities |
This table highlights how slight modifications in the structure can lead to distinct biological properties and applications.
Case Studies
- Cytotoxicity Studies : In a study evaluating various furan derivatives, this compound demonstrated IC50 values indicating significant cytotoxicity against HeLa cells at concentrations around 100 μM. The compound was found to induce apoptosis through caspase activation pathways .
- Antimicrobial Activity : Another study focused on the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) as low as 1 µg/mL against S. aureus, showcasing its potential as an antibacterial agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 5-(2-bromoacetyl)furan-2-carboxylate, and how does reaction condition optimization impact yield?
- Methodological Answer : The synthesis involves bromoacetylation of methyl furan-2-carboxylate derivatives. For analogous compounds (e.g., methyl 5-bromofuran-2-carboxylate), bromination is typically achieved using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in solvents like DCM or THF . For the bromoacetyl group, coupling agents such as DCC/DMAP may facilitate esterification. Base catalysts (e.g., K₂CO₃) enhance nucleophilic substitution efficiency . Key parameters include stoichiometry, reaction time, and inert atmosphere to minimize side reactions (e.g., hydrolysis).
| Reaction Parameters | Typical Conditions |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Catalyst | K₂CO₃ or NaH |
| Temperature | 0–25°C |
| Reaction Time | 4–12 hours |
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromoacetyl proton at δ ~4.0–4.5 ppm; furan protons at δ ~6.5–7.5 ppm) .
- IR : C=O stretching (~1700 cm⁻¹) and C-Br (~600 cm⁻¹) bands .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX suite (SHELXS/SHELXL) for data refinement .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodological Answer : The bromoacetyl group is prone to hydrolysis and thermal degradation. Store at 0–6°C under inert gas (N₂/Ar) in amber vials to prevent light-induced decomposition . Stabilizers like molecular sieves (3Å) can adsorb moisture. Monitor degradation via TLC or LC-MS monthly.
Advanced Research Questions
Q. How does the bromoacetyl group influence reactivity in Diels-Alder or nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing bromoacetyl group enhances electrophilicity at the furan C-5 position, facilitating cycloaddition with dienes (e.g., ethylene) or SN2 reactions with nucleophiles (e.g., amines). For example, Sn-Beta or Zr-Beta catalysts can direct regioselectivity in Diels-Alder reactions, achieving >80% selectivity for benzoic acid derivatives under 190°C/6 h .
| Catalyst | Reaction Outcome |
|---|---|
| Sn-Beta | 46% selectivity at 28% conversion |
| Zr-Beta | 81% selectivity at 26% conversion |
Q. What computational or experimental strategies resolve contradictions in mechanistic pathways for bromoacetyl group transformations?
- Methodological Answer :
- DFT Calculations : Model transition states for competing pathways (e.g., SN2 vs. elimination).
- Kinetic Isotope Effects (KIE) : Compare deuterated vs. protiated substrates to identify rate-determining steps.
- Trapping Intermediates : Use low-temperature NMR (-40°C) or EPR to detect radical intermediates in photochemical reactions .
Q. How can this compound serve as a precursor for bioactive molecules, and what are the key SAR insights?
- Methodological Answer : The bromoacetyl group acts as a leaving group for coupling with pharmacophores. For example:
- Antimicrobial Agents : Replace Br with thiols or amines to target bacterial enzymes (e.g., Mur ligases).
- Anticancer Probes : Conjugate with folate or EGFR inhibitors to enhance tumor specificity.
- SAR Insight : Bioactivity correlates with substituent electronegativity; chloro analogs show reduced potency compared to bromo derivatives .
Data-Driven Research Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
